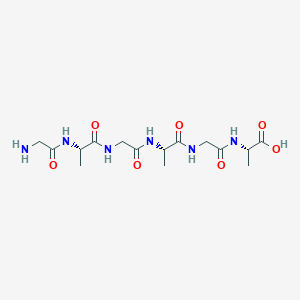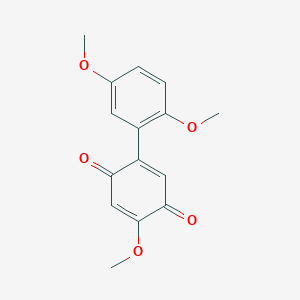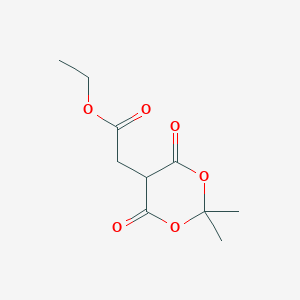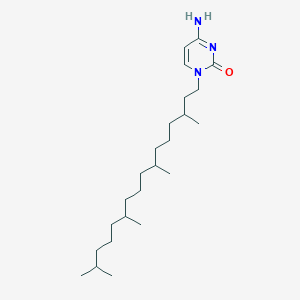![molecular formula C16H10O4 B12560019 2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- CAS No. 192634-28-9](/img/structure/B12560019.png)
2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- is a complex organic compound that belongs to the family of heterocyclic compounds These compounds are characterized by their ring structures that contain at least two different elements as members of their rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- can be achieved through multicomponent reactions. One efficient method involves a one-pot three-component reaction. This reaction typically includes:
Starting Materials: 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent).
Active Methylene Compounds: Benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Reaction Conditions: The reaction proceeds through C–C bond formation (Michael addition) and intramolecular cyclization (attack of the oxygen atom of active methylene compounds).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production could be feasible with optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- has several scientific research applications:
Chemistry: The compound is used in the synthesis of complex organic molecules and as a building block for the development of new materials.
Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic applications, particularly in the design of novel pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins, enzymes, or receptors, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways, metabolic processes, or gene expression, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[h]pyrano[2,3-b]quinoline: Shares a similar fused ring structure but differs in specific functional groups and chemical properties.
Pyrano[2,3-b]quinoline: Another related compound with a pyran ring fused to a quinoline ring, exhibiting distinct reactivity and applications.
Uniqueness
2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
192634-28-9 |
|---|---|
Fórmula molecular |
C16H10O4 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
4-methylpyrano[2,3-a]oxanthren-2-one |
InChI |
InChI=1S/C16H10O4/c1-9-8-14(17)20-15-10(9)6-7-13-16(15)19-12-5-3-2-4-11(12)18-13/h2-8H,1H3 |
Clave InChI |
BNLXLADADGZBBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC3=C2OC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Propanoic acid, 3-[(4-methyl-2-quinolinyl)amino]-3-oxo-, ethyl ester](/img/structure/B12559949.png)


![Acetic acid, [(4-nitrophenyl)sulfonyl]-, phenylmethyl ester](/img/structure/B12559969.png)
![(Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium](/img/structure/B12559983.png)

![1-[([2,2'-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12560009.png)



![2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B12560047.png)
